(2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL

Chiral Purity Enantiomeric Excess Pharmaceutical Intermediates

This (R)-configured chiral β-amino alcohol (CAS 209963-04-2) is a critical building block for synthesizing enantiomerically pure β-adrenergic receptor agonists and CNS-targeted candidates. Its defined stereochemistry eliminates chiral resolution steps, directly addressing regulatory purity requirements. The meta-bromine substituent provides a versatile synthetic handle for cross-coupling, enabling diverse pharmacophore introduction without compromising stereochemical integrity. Also ideal for chiral ligand and organocatalyst development.

Molecular Formula C8H10BrNO
Molecular Weight 216.07 g/mol
CAS No. 209963-04-2
Cat. No. B1401352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL
CAS209963-04-2
Molecular FormulaC8H10BrNO
Molecular Weight216.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(CO)N
InChIInChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1
InChIKeyNWQRKZFQSCBVEY-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL (CAS 209963-04-2): Chiral β-Amino Alcohol Procurement for Enantioselective Synthesis


(2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL (CAS 209963-04-2) is a chiral β-amino alcohol with the molecular formula C₈H₁₀BrNO (MW: 216.07 g/mol) and an (R)-configured stereocenter at the benzylic position . The compound features a bromine atom at the meta position of the phenyl ring and a primary amino alcohol functional group, rendering it a versatile building block for pharmaceutical intermediates and asymmetric catalysis . Commercial sources typically offer this compound at purities of 95%–98% with specific enantiomeric excess (ee) specifications .

Why (2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL Cannot Be Interchanged with Racemic or (S)-Enantiomer Analogs


Procurement of the racemic mixture (CAS 188586-75-6) or the (S)-enantiomer (CAS 209963-05-3) in place of the (2R)-enantiomer introduces stereochemical heterogeneity that fundamentally alters downstream synthetic outcomes and biological activity . β-Amino alcohols serve as privileged scaffolds in medicinal chemistry where stereochemistry at the benzylic position dictates receptor binding affinity and enantioselective catalysis performance . The meta-bromine substitution further differentiates this compound from para- and ortho- bromophenyl analogs (e.g., CAS 201403-02-3 and CAS 1184472-20-5), as substitution position modulates electronic density on the aromatic ring and consequently reactivity in cross-coupling and C–H functionalization reactions .

Quantitative Differentiation Evidence for (2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL Procurement Decisions


Enantiomeric Purity Specifications: (2R)-Enantiomer vs. Racemic Mixture in Pharmaceutical Intermediate Procurement

Commercial specifications for the (2R)-enantiomer (CAS 209963-04-2) mandate enantiomeric excess (ee) ≥98%, whereas the racemic mixture (CAS 188586-75-6) is supplied with only chemical purity specifications without stereochemical control . The (S)-enantiomer (CAS 209963-05-3) is available as a separate product with comparable ee specifications but opposite configuration .

Chiral Purity Enantiomeric Excess Pharmaceutical Intermediates

Bromine Substitution Position: Meta (3-) vs. Para (4-) Bromophenyl Reactivity Differentiation

The meta-bromine substitution pattern of CAS 209963-04-2 provides distinct electronic and steric properties compared to para-bromo analogs (e.g., CAS 201403-02-3). Meta-substitution directs electrophilic aromatic substitution to ortho and para positions relative to the bromine, whereas para-substitution blocks one activation site . Class-level SAR analysis indicates meta-substituted phenylglycinol derivatives exhibit differential binding to aryl hydrocarbon receptors compared to para-substituted analogs .

Cross-Coupling C–H Functionalization Electronic Effects

Physicochemical Parameter Differentiation: pKa and LogP Values for Downstream Formulation Decisions

The (2R)-enantiomer shares identical predicted pKa and LogP values with its (S)-enantiomer due to enantiomeric symmetry in achiral environments. However, these parameters differentiate the compound from fluorinated analogs. The brominated compound exhibits pKa ~12.48±0.10 (predicted) and LogP ~1.19, whereas 2-fluoro-substituted analogs (e.g., CAS 1213519-83-5) display altered lipophilicity due to fluorine's strong electron-withdrawing effect .

Physicochemical Properties Lipophilicity Formulation Development

Storage and Stability Specifications: Light-Sensitive Compound Requiring Controlled Conditions

The (2R)-enantiomer requires storage at 2–8°C protected from light under inert gas (nitrogen or argon) atmosphere, specifications that are more stringent than those for structurally simpler amino alcohols without halogen substitution . Degradation pathways include oxidation of the primary alcohol and potential photodegradation of the brominated aromatic ring [1].

Stability Storage Conditions Quality Control

Optimal Procurement Scenarios for (2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL in Research and Industrial Settings


Asymmetric Synthesis of CNS-Active Pharmaceutical Intermediates

The (2R)-configuration and meta-bromine substitution make this compound particularly valuable for synthesizing enantiomerically pure β-adrenergic receptor agonists and CNS-targeted drug candidates . The defined stereochemistry at the benzylic position eliminates the need for chiral resolution steps in API manufacturing, directly addressing regulatory requirements for stereochemical purity in pharmaceutical development. The meta-bromo group provides a synthetic handle for subsequent cross-coupling reactions to introduce diverse pharmacophores .

Chiral Building Block for Asymmetric Catalysis and Ligand Design

As a chiral β-amino alcohol, this compound serves as a precursor for chiral ligands and organocatalysts used in enantioselective transformations including Diels–Alder cycloadditions, aldol condensations, and Michael additions [1]. The (2R)-enantiomer provides a defined stereochemical environment for transition-state organization, while the bromine atom enables further functionalization via Pd-catalyzed cross-coupling without compromising stereochemical integrity .

C–H Functionalization Substrate for Methodology Development

The phenylglycinol scaffold with meta-bromine substitution has been employed in cobalt-catalyzed directed C–H functionalization/annulation reactions with alkynes, proceeding with full preservation of the original stereochemistry at the benzylic position [2]. This stereochemical retention during C–H activation distinguishes phenylglycinol derivatives from simpler benzylamine substrates, making this compound valuable for methodology development in C–H functionalization research.

Quality Control Reference Standard for Chiral HPLC Method Development

The compound's well-defined (R)-configuration and commercial availability at ≥98% ee enable its use as a reference standard for chiral HPLC method development and validation. Its retention characteristics on polysaccharide-based chiral stationary phases provide a benchmark for separating β-amino alcohol enantiomers in pharmaceutical QC workflows [3].

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